DI[1,3,5-Triazine-2,4,6-triamine] oxalate (CAS: 70285-36-8), commonly referred to as melamine oxalate (2:1), is a nitrogen-rich organic salt characterized by its highly endothermic decomposition profile. In industrial procurement, it is primarily sourced as a halogen-free flame retardant (HFFR) for engineering plastics like polyamides and polyurethanes, a cool-burning co-fuel in automotive gas generant formulations, and a structurally templating precursor for graphitic carbon nitride (g-C3N4). Its defined 2:1 stoichiometry of melamine to oxalic acid ensures predictable ammonia release, char formation, and endothermic cooling at elevated temperatures, making it a critical material for applications requiring strict thermal management and non-toxic degradation pathways[1].
Substituting DI[1,3,5-Triazine-2,4,6-triamine] oxalate with generic melamine or alternative salts like melamine cyanurate (MCA) fundamentally alters processability and thermal performance. In polyamide 6 (PA6) compounding, generic melamine lacks the specific acidic counterion interactions that facilitate the evolution of oligomeric chain fragments, which are necessary to suppress the release of highly combustible caprolactam monomers. In automotive gas generants, standard nitrogenous fuels such as guanidine nitrate lack the profound endothermic cooling capacity provided by the oxalate decomposition, resulting in combustion flame temperatures that exceed 1800 K. This forces manufacturers to use heavier, costlier steel inflator housings to contain the excess heat, negating any cost savings from using a cheaper generic fuel[1].
In automotive gas generant formulations, substituting standard co-fuels with DI[1,3,5-Triazine-2,4,6-triamine] oxalate yields a highly endothermic cooling effect during combustion. Formulations utilizing melamine oxalate alongside a basic copper nitrate oxidizer achieve a maximum combustion flame temperature (Tc) of ≤ 1700 K (1,427 °C), whereas conventional guanidine nitrate-based baselines typically exceed 1800 K. Crucially, this cooling capacity does not compromise ballistic performance, as the formulation maintains a linear burn rate of ≥ 18 mm/s at 10 MPa[1].
| Evidence Dimension | Maximum combustion flame temperature (Tc) |
| Target Compound Data | ≤ 1700 K (1,427 °C) |
| Comparator Or Baseline | Standard guanidine nitrate formulations (> 1800 K) |
| Quantified Difference | > 100 K reduction in peak flame temperature |
| Conditions | Combustion at 10 MPa with basic copper nitrate oxidizer |
Enables the use of thinner, lighter metal housings for airbag inflators, significantly reducing procurement costs and overall vehicle weight.
When compounded into Polyamide 6 (PA6), melamine oxalate alters the fundamental thermal degradation pathway of the polymer matrix. Unlike neat PA6, which primarily decomposes into highly combustible caprolactam monomers, the addition of melamine oxalate facilitates the evolution of oligomeric chain fragments and promotes non-combustible flow dripping. This mechanism, combined with endothermic cooling from melamine evaporation, significantly reduces the peak Heat Release Rate (pHRR) and accelerates flame extinguishment compared to non-fire-retarded baselines[1].
| Evidence Dimension | Thermal decomposition product profile and pHRR |
| Target Compound Data | Evolution of oligomeric chain fragments; reduced pHRR |
| Comparator Or Baseline | Neat PA6 (evolution of highly combustible caprolactam) |
| Quantified Difference | Suppression of caprolactam monomer release; promotion of non-combustible dripping |
| Conditions | Cone calorimetry and UL-94 vertical burning tests of PA6 composites |
Allows engineering plastics buyers to achieve stringent UL-94 V-0 or V-2 ratings without relying on environmentally restricted halogenated flame retardants.
DI[1,3,5-Triazine-2,4,6-triamine] oxalate serves as an advanced precursor for synthesizing graphitic carbon nitride (g-C3N4). During thermal condensation at 500–550 °C, the compound undergoes progressive endothermic condensation into melam (~350 °C) and melem (~450 °C). The presence of the oxalate counterion acts as an in-situ gas-releasing porogen (evolving CO, CO2, and H2O), which creates a more porous macrostructure and higher specific surface area in the final g-C3N4 product compared to bulk g-C3N4 synthesized from pure melamine[1].
| Evidence Dimension | Precursor off-gassing and structural templating |
| Target Compound Data | In-situ generation of CO/CO2/H2O porogens from oxalate decomposition |
| Comparator Or Baseline | Pure melamine precursor (ammonia release only) |
| Quantified Difference | Increased porosity and altered surface morphology of the resulting carbon nitride |
| Conditions | Thermal condensation/pyrolysis at 500-550 °C |
Provides catalyst manufacturers with a single-source precursor that intrinsically templates high-surface-area carbon nitride for visible-light photocatalysis.
Due to its ability to alter the thermal degradation pathway of polyamides (suppressing caprolactam release in favor of oligomeric fragments) and reduce peak heat release rates, DI[1,3,5-Triazine-2,4,6-triamine] oxalate is an ideal additive for PA6 and polyurethane formulations. It is specifically selected by compounders aiming to meet UL-94 V-0 or V-2 standards in automotive under-hood components and electronics enclosures without using restricted halogenated compounds[1].
In the procurement of airbag propellant formulations, this compound is utilized as a high-efficiency co-fuel. Its highly endothermic cooling capacity keeps combustion flame temperatures below 1700 K while maintaining a linear burn rate of over 18 mm/s. This allows automotive safety manufacturers to design lighter, thinner-walled inflator housings, directly reducing material costs and vehicle weight[2].
For materials science and catalyst manufacturing, melamine oxalate is procured as a specialized precursor for g-C3N4. The oxalate counterion decomposes during pyrolysis to release porogenic gases (CO, CO2, H2O), which act as an in-situ template to increase the specific surface area and porosity of the resulting visible-light photocatalyst, outperforming bulk materials derived from pure melamine[3].